1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione
Beschreibung
1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione is a structurally complex pyrimidine-2,4-dione derivative. Pyrimidine-2,4-diones are a well-studied class of heterocyclic compounds known for their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties . The compound’s structure features three key substituents:
- 3-[(4-Fluorophenyl)methyl] group: The fluorine atom may confer metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes.
- 5-[2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrazol-3-yl] group: This pyrazole-linked pyridine moiety introduces electron-withdrawing groups (chloro, trifluoromethyl), which could enhance binding affinity to target proteins through halogen bonding or hydrophobic interactions.
Eigenschaften
IUPAC Name |
1-benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClF4N5O2/c28-22-12-19(27(30,31)32)13-33-24(22)37-23(10-11-34-37)21-16-35(14-17-4-2-1-3-5-17)26(39)36(25(21)38)15-18-6-8-20(29)9-7-18/h1-13,16H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDGYYAJJQGDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C4=CC=NN4C5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClF4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates various functional groups that contribute to its biological activity, including a pyrimidine core and a trifluoromethyl group, which are known to enhance pharmacological properties.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant anticancer properties. The following sections summarize key findings from research on its biological activity.
Anticancer Properties
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In vitro studies have demonstrated that it inhibits CDK2 with an IC50 value of approximately 0.98 μM .
- Cell Line Efficacy : The compound has been tested against various cancer cell lines:
These results indicate potent anticancer activity, particularly against breast and colon cancer cell lines.
Structure-Activity Relationships (SAR)
The substitution patterns on the pyrazole and pyrimidine rings significantly influence the biological activity of the compound. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, which are critical for effective drug action .
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased potency against CDK inhibition |
| Fluorophenyl | Enhanced selectivity for cancer cell lines |
| Benzyl group | Improved binding affinity to target proteins |
Case Studies
Case Study 1 : A study by Mohareb et al. synthesized several derivatives based on the core structure of this compound and assessed their anticancer potential against MCF7 and NCI-H460 cell lines. The most potent derivative exhibited an IC50 value as low as 0.01 μM against MCF7 cells, illustrating the effectiveness of structural modifications .
Case Study 2 : Another research effort focused on evaluating the compound's efficacy in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor volume when treated with this compound compared to control groups, suggesting its potential for development as a therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, including:
- Cholinesterases : Important for neurotransmission; inhibition may lead to therapeutic effects in neurodegenerative diseases like Alzheimer's.
- Cyclooxygenases : Involved in inflammatory processes; inhibition could provide anti-inflammatory benefits.
Antioxidant Properties
The trifluoromethyl group enhances the electron-withdrawing properties of the compound, potentially contributing to its antioxidant capabilities. Studies have shown that similar compounds can scavenge free radicals effectively, indicating a possible role in oxidative stress-related diseases.
Anticancer Activity
Preliminary investigations have demonstrated moderate cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
These findings suggest further exploration into its use as an anticancer agent is warranted.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cholinesterase Inhibition | Significant inhibition | |
| Antioxidant Activity | Effective radical scavenging | |
| Cytotoxicity | Moderate against cancer cells |
Table 3: Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Pyrazole Formation | Cyclization | Under reflux with acid catalyst |
| Pyrimidine Synthesis | Condensation | Base-catalyzed |
| Final Functionalization | Nucleophilic substitution | Solvent-mediated |
Case Study 1: Cholinesterase Inhibition
A study conducted on derivatives of this compound showed significant inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating Alzheimer's disease. The structure–activity relationship indicated that modifications to the trifluoromethyl group could enhance potency.
Case Study 2: Antioxidant Assessment
Another investigation evaluated the antioxidant capacity of similar compounds, revealing that the presence of halogen substituents significantly improved radical scavenging ability. This suggests that the compound could be explored for protective effects against oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Electron-Withdrawing Groups: The target compound’s 3-chloro-5-(trifluoromethyl)pyridine substituent introduces strong electron-withdrawing effects, which are absent in Compounds 4–5. In contrast, Compounds 4–6 rely on benzyloxy and methoxymethyl groups, which may improve solubility but lack halogen-driven target engagement.
Metabolic Stability: The 4-fluorophenylmethyl group in the target compound likely reduces oxidative metabolism compared to the non-fluorinated benzyl groups in Compounds 4–6. Fluorine’s electronegativity can block metabolic hot spots, extending half-life .
Solubility and Lipophilicity :
- Methoxymethyl groups in Compounds 4–6 increase hydrophilicity, favoring aqueous solubility. However, the target compound’s trifluoromethyl and benzyl groups may reduce solubility, necessitating formulation adjustments for bioavailability.
Synthetic Complexity :
- The pyrazole-pyridine linkage in the target compound introduces synthetic challenges compared to the simpler alkyl and benzyloxy substituents in Compounds 4–6. This complexity could impact scalability and cost.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrimidine-2,4-dione core in this compound?
The pyrimidine-2,4-dione core can be synthesized via cyclocondensation reactions. A common approach involves reacting a pyrazole intermediate (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl pyrazole) with a urea derivative under acidic conditions. For example, intermediates with fluorophenyl and benzyl groups can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) . Key steps include:
- Intermediate preparation : Synthesize the pyrazole moiety using trifluoromethylation reagents (e.g., TMSCF₃) and chlorination agents (POCl₃).
- Core assembly : Employ microwave-assisted cyclization to enhance reaction efficiency and yield.
Q. Which spectroscopic techniques are critical for structural confirmation?
A combination of ¹H/¹³C NMR , ¹⁹F NMR , and high-resolution mass spectrometry (HRMS) is essential.
Q. What purification methods are optimal for isolating this compound?
Use flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves purity .
Advanced Questions
Q. How can regioselectivity challenges during trifluoromethylpyridine coupling be addressed?
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group’s steric and electronic properties influence reactivity. Strategies include:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyridine N-oxide intermediate, enabling selective halogenation .
- Palladium catalysis : Employ XPhos/Pd(dba)₂ for Suzuki coupling, leveraging the pyridine’s electron-deficient nature to enhance cross-coupling efficiency .
Q. What methodologies assess the compound’s metabolic stability in vitro?
Conduct microsomal stability assays (human liver microsomes, NADPH cofactor):
- Protocol : Incubate compound (1 µM) at 37°C, sample at 0/15/30/60 min.
- Analysis : Use LC-MS/MS to quantify parent compound degradation. Half-life (t₁/₂) >60 min suggests favorable metabolic stability .
Q. How can computational modeling predict binding interactions with kinase targets?
Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):
- Target selection : Prioritize kinases with hydrophobic active sites (e.g., JAK2, EGFR).
- Key interactions : The trifluoromethylpyridine group engages in π-π stacking, while the pyrimidine-2,4-dione core forms hydrogen bonds with catalytic lysine residues .
Q. What crystallographic techniques validate steric effects in the molecule?
Single-crystal X-ray diffraction resolves conformational details:
- Crystallization : Use slow vapor diffusion (dichloromethane/methanol).
- Data collection : At 173 K, achieve R-factor <0.05 and data-to-parameter ratio >15.
- Analysis : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group adopts a coplanar geometry with the pyrazole, minimizing steric clash .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data in polar solvents?
Discrepancies in DMSO solubility may arise from polymorphic forms. Characterize batches via:
- Powder XRD : Identify crystalline vs. amorphous phases.
- DSC : Monitor melting points (sharp peaks indicate high crystallinity). Amorphous forms typically exhibit 2–3× higher solubility .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
